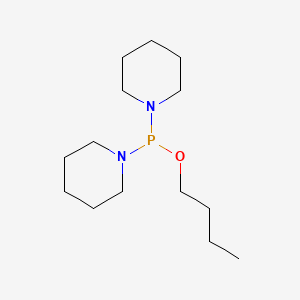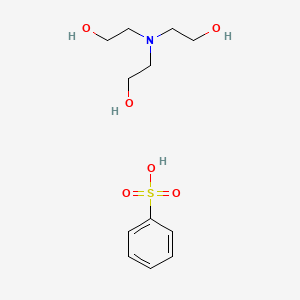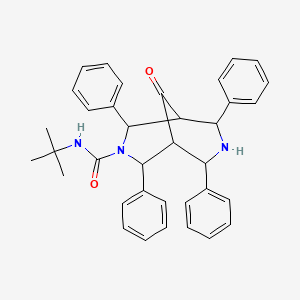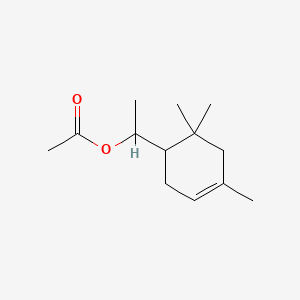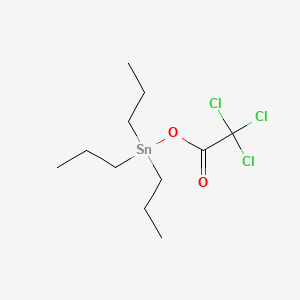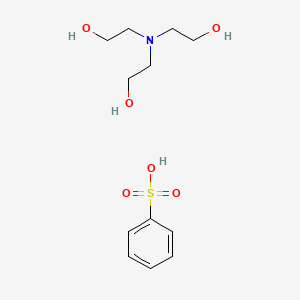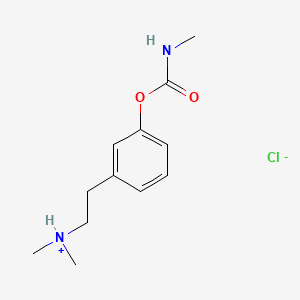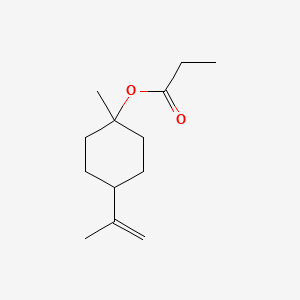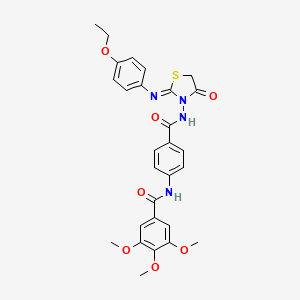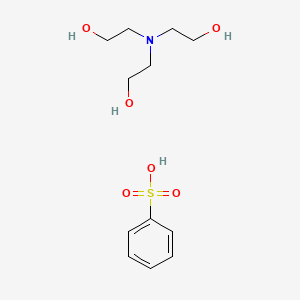
Einecs 260-839-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulphonic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:1), typically involves the reaction of benzenesulphonic acid with 2,2’,2’'-nitrilotriethanol under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yield and purity. The process involves continuous monitoring of the reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified using techniques like crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, each with distinct properties and applications .
Scientific Research Applications
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and stability. The pathways involved include the modulation of enzymatic reactions and the stabilization of protein structures .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- 2,2’,2’'-Nitrilotriethanol
- Sulfonic acid derivatives
Uniqueness
What sets benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and industrial processes .
Properties
CAS No. |
57592-59-3 |
|---|---|
Molecular Formula |
C12H21NO6S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |
InChI Key |
AVZMHCLRAZFNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
physical_description |
Liquid |
Related CAS |
90194-43-7 90194-42-6 93384-66-8 85480-56-4 68584-25-8 90194-55-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


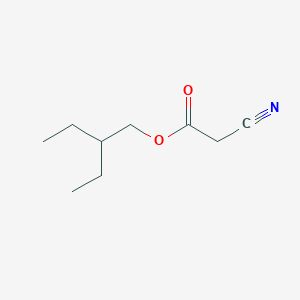
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
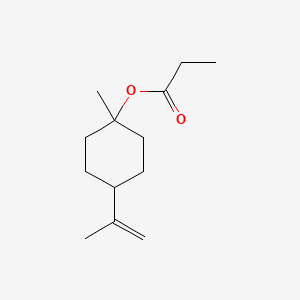
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
